An In-depth Technical Guide to 2-(2,5-Diaminophenyl)ethanol Sulfate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-(2,5-Diaminophenyl)ethanol Sulfate: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-(2,5-Diaminophenyl)ethanol sulfate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes critical data to support advanced research and application.
Introduction
2-(2,5-Diaminophenyl)ethanol sulfate, also known by its IUPAC name 2-(2,5-diaminophenyl)ethanol;sulfuric acid, is an aromatic amine that has garnered significant interest, primarily as a key component in the formulation of oxidative hair dyes.[1][2] Its unique molecular architecture, featuring a diaminophenyl ring coupled with an ethanol moiety, allows it to function as a primary intermediate in the complex chemical reactions that lead to the formation of stable and long-lasting colorants within the hair shaft.[1] This guide delves into the fundamental chemical and physical characteristics of this compound, offering a technical resource for its application and further investigation.
Chemical Structure and Identification
The structural integrity of a molecule is paramount to its function. 2-(2,5-Diaminophenyl)ethanol sulfate is characterized by a benzene ring substituted with two amino groups at positions 2 and 5, and an ethanol group at position 1. The sulfate salt form enhances its stability and solubility in aqueous formulations.
Chemical Structure
Caption: Chemical structure of 2-(2,5-Diaminophenyl)ethanol and sulfuric acid.
Identifiers
| Identifier | Value |
| CAS Number | 93841-25-9[1][3] |
| Molecular Formula | C₈H₁₂N₂O·H₂O₄S[3] |
| Molecular Weight | 250.27 g/mol [4][5] |
| IUPAC Name | 2-(2,5-diaminophenyl)ethanol;sulfuric acid[4][6] |
| InChI | InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4)[3] |
| InChIKey | VBSLNFWECRRALP-UHFFFAOYSA-N[3] |
| SMILES | C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O[4] |
| Synonyms | Hydroxyethyl-p-phenylenediamine sulfate, 2,5-Diaminophenylethanolsulfate[3][7][8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, formulation, and quality control.
| Property | Value | Source |
| Physical Appearance | Off-white to light pink powder | [1] |
| Melting Point | >240 °C | [9] |
| Solubility in Water | 51.2 g/L at 20 °C | [9] |
| Vapor Pressure | 5.54 x 10⁻¹¹ hPa at 20°C | [10] |
| Density | 1.50 g/mL at 20°C | [10] |
| Stability | Stable for over 3 years if stored dry and protected from light at room temperature.[10] |
Spectroscopic Data (Predicted)
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¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. The methylene protons of the ethanol group would show characteristic shifts, with the protons closer to the hydroxyl group being more deshielded. The protons of the two amino groups and the hydroxyl group would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to the nitrogen and the ethanol group having characteristic chemical shifts. The two carbons of the ethanol side chain would also be clearly distinguishable.
-
FT-IR: The spectrum would be characterized by N-H stretching vibrations of the primary amine groups, O-H stretching of the alcohol, C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-N and C-O stretching vibrations. The presence of the sulfate counter-ion would be indicated by strong S=O stretching bands.
-
Mass Spectrometry: The mass spectrum of the free base (C₈H₁₂N₂O) would show a molecular ion peak at m/z 152.10. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the ethanol side chain.
Synthesis and Purification
The synthesis of 2-(2,5-diaminophenyl)ethanol sulfate can be achieved through various routes, often involving the reduction of a nitro-substituted precursor.
Synthetic Pathway Overview
A common synthetic strategy involves the following key transformations:
Caption: Generalized synthetic pathway for 2-(2,5-Diaminophenyl)ethanol sulfate.
Exemplary Synthesis Protocol
The following protocol is based on a method described in the patent literature for the synthesis of the free base, followed by salt formation.[11]
Step 1: Reduction of 2-Amino-5-nitrophenylethanol
-
In a three-necked flask, suspend 182 g (1 mole) of 2-amino-5-nitrophenylethanol in 300 mL of ethanol.
-
Add a suitable reduction catalyst, such as a magnetic solid base catalyst (10 mol%).[11] Alternatively, catalytic hydrogenation using a palladium on carbon catalyst can be employed.[12]
-
Heat the mixture to 50 °C with stirring to dissolve the starting material.
-
Slowly add 96 g (3 moles) of hydrazine hydrate over 1 hour.
-
Maintain the reaction at 50 °C for 5 hours.
-
Filter the hot reaction mixture to remove the catalyst.
Step 2: Formation and Isolation of the Sulfate Salt
-
Cool the filtrate from Step 1 to 0 °C.
-
Slowly add concentrated sulfuric acid to the cooled filtrate to precipitate the sulfate salt.
-
A large amount of white solid will precipitate out of the solution.
-
Filter the precipitate and wash with a cold solvent (e.g., ethanol).
-
Dry the solid under reduced pressure to obtain 2-(2,5-diaminophenyl)ethanol sulfate.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis and quality control of 2-(2,5-diaminophenyl)ethanol sulfate.
HPLC Method for Purity Assessment
While a specific, validated HPLC method for 2-(2,5-diaminophenyl)ethanol sulfate is not widely published, a method for the closely related N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate can be adapted.[2][10]
Chromatographic Conditions (Adapted)
| Parameter | Condition |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.2% sulfuric acid[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[10] |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh a sample of 2-(2,5-diaminophenyl)ethanol sulfate.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Applications in Oxidative Hair Dyeing
The primary commercial application of 2-(2,5-diaminophenyl)ethanol sulfate is as a primary intermediate, or precursor, in permanent hair dye formulations.[1][7]
Mechanism of Action
In oxidative hair dyeing, 2-(2,5-diaminophenyl)ethanol sulfate is mixed with an oxidizing agent, typically hydrogen peroxide, and coupling agents.[13] The oxidizing agent activates the primary intermediate, which then reacts with the couplers to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[1]
Caption: Simplified workflow of oxidative hair dyeing.
The resulting hair color is known for its excellent wash and light fastness.[1] The specific shade achieved depends on the combination and concentration of the primary intermediate and the couplers used.
Safety and Toxicology
A comprehensive understanding of the safety and toxicological profile of 2-(2,5-diaminophenyl)ethanol sulfate is crucial for its safe handling and use.
| Endpoint | Result | Source |
| Acute Oral Toxicity (Rat) | LD₅₀ between 80 and 150 mg/kg body weight | [10] |
| Acute Oral Toxicity (Mouse) | LD₅₀ of 90 mg/kg body weight | [10] |
| Skin Sensitization | Considered a strong sensitizer | [10] |
| Mutagenicity | No mutagenic potential in vivo | [10] |
It is recommended to handle 2-(2,5-diaminophenyl)ethanol sulfate in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[10]
Potential for Further Research
While the primary application of 2-(2,5-diaminophenyl)ethanol sulfate is well-established in the cosmetics industry, its chemical structure suggests potential for broader applications. The presence of two nucleophilic amino groups and a hydroxyl group makes it a versatile building block for organic synthesis.[3] Further research could explore its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or novel polymers.
Conclusion
2-(2,5-Diaminophenyl)ethanol sulfate is a key chemical intermediate with well-defined chemical and physical properties. Its primary role in oxidative hair dye formulations is a testament to its unique reactivity and ability to form stable, vibrant colors. This guide provides a foundational understanding for researchers and professionals, enabling further innovation and application of this versatile molecule.
References
-
Key Hair Dye Ingredients: The Role of 2,5-Diaminophenyl Ethanol Sulfate. (2025). Chemxpert. [Link]
-
European Commission. (2010). OPINION ON Hydroxyethyl-p-phenylenediamine sulfate. Scientific Committee on Consumer Safety (SCCS). [Link]
-
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
- Method for synthesizing 2,5-diamino phenyl ethanol. (2010).
-
HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
Hydroxyethyl-P-Phenylenediamine Sulfate Ingredient Allergy Safety Information. (n.d.). SkinSAFE. Retrieved January 3, 2026, from [Link]
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HYDROXYETHYL-p-PHENYLENEDIAMINE SULFATE. (n.d.). Dormer Laboratories Inc. Retrieved January 3, 2026, from [Link]
- Preparation method of 2,5-diaminophenethyl alcohol sulfate. (2013).
-
N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate. (n.d.). Cosmetics Info. Retrieved January 3, 2026, from [Link]
-
Hydroxyethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 44558315. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
- Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing. (2001).
-
Hydroxyethyl-p-phenylenediamine sulfate. (n.d.). gsrs. Retrieved January 3, 2026, from [Link]
-
HYDROXYETHYL-P-PHENYLENEDIAMINE SULFATE. (n.d.). precisionFDA. Retrieved January 3, 2026, from [Link]
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HYDROXYETHYL-p-PHENYLENEDIAMINE SULFATE. (n.d.). Chemotechnique Diagnostics. Retrieved January 3, 2026, from [Link]
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